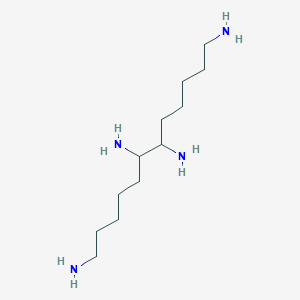

Dodecane-1,6,7,12-tetramine

Description

Properties

IUPAC Name |

dodecane-1,6,7,12-tetramine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c13-9-5-1-3-7-11(15)12(16)8-4-2-6-10-14/h11-12H,1-10,13-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFISXWMMUEZCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(CCCCCN)N)N)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthesis and Characterization

Dodecane-1,6,7,12-tetramine can be synthesized through various methods involving the reaction of dodecanediamine with suitable reagents. Its characterization often involves techniques such as NMR spectroscopy and mass spectrometry to confirm its molecular structure and purity .

Catalytic Applications

One of the prominent applications of dodecane-1,6,7,12-tetramine is in catalysis. It has been investigated for its effectiveness in various catalytic reactions due to the presence of multiple amine groups that can coordinate with metal catalysts.

Table 1: Catalytic Properties of Dodecane-1,6,7,12-tetramine

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Decarboxylation | Ga-MOF | Moderate | |

| Isomerization | SAPO-34 | High | |

| Polymerization | Various | Variable |

Ion Selectivity in Electrochemical Sensors

Dodecane-1,6,7,12-tetramine has been utilized in the development of selective electrodes for detecting rare earth elements such as Praseodymium (Pr). Its ability to form stable complexes with Pr ions makes it a valuable component in sensor technology.

Case Study: Pr(III) Selective Electrode Development

A study demonstrated the construction of a polyvinyl chloride (PVC) membrane-based electrode using dodecane-1,6,7,12-tetramine as a neutral carrier. The electrode exhibited high selectivity for Pr(III), showcasing its potential in environmental monitoring and analytical chemistry .

Biomedical Applications

Research has indicated that long-chain polyamines like dodecane-1,6,7,12-tetramine may have anti-inflammatory and cytotoxic properties. These characteristics open avenues for exploring their use in drug development and therapeutic applications.

Table 2: Biological Activities of Dodecane-1,6,7,12-tetramine

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammation markers | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Material Science Applications

In material science, dodecane-1,6,7,12-tetramine is being explored for its role as a hydrophilic agent in coatings and surface treatments. Its ability to enhance water repellency while maintaining adhesion properties makes it suitable for various industrial applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of Dodecane-1,6,7,12-tetramine and Analogues

Key Findings:

Methoctramine : Unlike Dodecane-1,6,7,12-tetramine, methoctramine incorporates bulky 2-methoxybenzyl groups on terminal amines, enhancing receptor selectivity. This substitution pattern is critical for its role as a muscarinic antagonist .

Hexamethylenetetramine : The cyclic structure of hexamine limits its conformational flexibility compared to linear tetramines. It is widely used in urinary tract infections due to its pH-dependent release of formaldehyde .

Trientine : As a shorter-chain tetramine, trientine demonstrates high specificity for copper ions, making it a therapeutic agent for copper overload disorders. The absence of a dodecane backbone reduces its hydrophobicity compared to Dodecane-1,6,7,12-tetramine .

Tetramethylenedisulfotetramine: This compound’s bicyclic sulfonate structure contributes to its extreme neurotoxicity, leading to its global ban.

Thermodynamic and Interaction Studies

- This suggests that structural optimization could enhance the target compound’s binding efficiency .

- Solvent Effects: Dodecane-based solvents (e.g., in catalyst systems) exhibit lower selectivity for target products like isoprene compared to polar solvents.

Analytical and Detection Challenges

- Chromatography : Dodecane derivatives often co-elute with target analytes in GC-MS, complicating quantification. Automated pipelines using dodecane as an internal standard require careful calibration to avoid misidentification .

- Volatility Issues : Evaporation of dodecane overlays in microbial cultures reduces recovery efficiency, a limitation that may extend to Dodecane-1,6,7,12-tetramine in similar applications .

Preparation Methods

Michael Addition–Hydrogenation Methodology

A robust method involves the double Michael addition of acrylonitrile to 1,12-diaminododecane, followed by catalytic hydrogenation. This approach, detailed in a 2022 ACS publication, proceeds as follows:

Reaction Steps:

-

Michael Addition :

-

Hydrogenation :

Optimization Considerations:

Sodium Cyanoborohydride Reductions

An alternative route employs sodium cyanoborohydride (NaBH₃CN) in hexamethylphosphoramide (HMPA) to reduce alkyl halides or sulfonates directly to alkanes with amine retention. Adapted from dodecane synthesis methods, this strategy can be modified for tetraamines:

Reaction Protocol:

-

Substrate Preparation :

-

Reductive Alkylation :

Advantages:

-

Functional Group Tolerance : Carboxyl, cyano, and carbonyl groups remain intact during reduction.

-

Solvent Stability : HMPA stabilizes reactive intermediates, preventing premature decomposition.

Comparative Analysis of Methodologies

Key Insight : The Michael addition–hydrogenation route offers superior scalability and selectivity, while cyanoborohydride reductions excel in simplicity and functional group compatibility.

Emerging Techniques and Innovations

Leuckart-Wallach Reaction Adaptations

Recent studies explore adapting the Leuckart-Wallach reaction, traditionally used for N-alkylation, to synthesize tetraamines. By reacting formaldehyde with 1,12-diaminododecane under acidic conditions, researchers have generated intermediate aminals that are subsequently reduced to tetraamines.

Experimental Conditions:

Challenges:

-

Byproduct Formation : Over-reduction can produce tertiary amines, necessitating precise pH control.

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Industrial protocols favor continuous hydrogenation over batch processes for dodecane-1,6,7,12-tetramine synthesis. Key parameters include:

-

Pressure : 50–100 bar H₂ to accelerate nitrile reduction.

-

Catalyst Loading : 5–10 wt% Raney nickel relative to substrate.

-

Ammonia Co-feed : A 5:1 ammonia:substrate ratio suppresses catalyst deactivation.

Analytical Characterization

Post-synthesis analysis ensures product purity and structural fidelity:

Q & A

Q. What strategies address contradictions in protonation microconstants derived from NMR studies of polyamines?

- Methodological Answer : Discrepancies arise from fitting numerous parameters (e.g., 16 variables for spermine) into limited experimental data. Mitigate this by: (i) Combining NMR with isothermal titration calorimetry (ITC) to cross-validate thermodynamic parameters. (ii) Applying Bayesian statistical frameworks to account for experimental uncertainty .

Q. How can computational models predict the environmental fate of Dodecane-1,6,7,12-tetramine degradation products?

- Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian) to simulate oxidation pathways, referencing studies on dodecane aerosol formation. For experimental validation, employ high-resolution aerosol mass spectrometry (HR-AMS) to track secondary organic aerosols and gas-phase intermediates under controlled NOx conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.